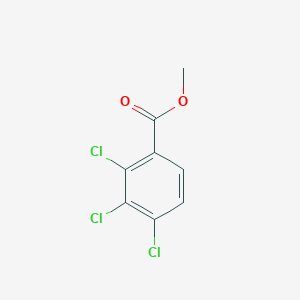

Methyl 2,3,4-trichlorobenzoate

CAS No.: 89978-33-6

Cat. No.: VC8007487

Molecular Formula: C8H5Cl3O2

Molecular Weight: 239.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89978-33-6 |

|---|---|

| Molecular Formula | C8H5Cl3O2 |

| Molecular Weight | 239.5 g/mol |

| IUPAC Name | methyl 2,3,4-trichlorobenzoate |

| Standard InChI | InChI=1S/C8H5Cl3O2/c1-13-8(12)4-2-3-5(9)7(11)6(4)10/h2-3H,1H3 |

| Standard InChI Key | HROGZMXHUGOFGI-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C(=C(C=C1)Cl)Cl)Cl |

| Canonical SMILES | COC(=O)C1=C(C(=C(C=C1)Cl)Cl)Cl |

Introduction

Synthesis and Reaction Pathways

While no explicit synthesis protocols for methyl 2,3,4-trichlorobenzoate are documented, its preparation likely follows established esterification and chlorination methodologies:

Chlorination of Benzoic Acid Derivatives

-

Direct Chlorination:

-

Benzoic acid or methyl benzoate may undergo electrophilic chlorination using Cl/FeCl or SOCl.

-

Regioselectivity depends on directing effects of existing substituents. For example, meta-directing groups (e.g., -COOCH) may favor chlorination at positions 3 and 5, complicating the 2,3,4-trichloro product .

-

-

Multi-Step Synthesis:

-

Step 1: Nitration of methyl benzoate to introduce nitro groups, followed by reduction to amine intermediates for directed chlorination.

-

Step 2: Sandmeyer reaction or diazotization-chlorination to replace amino groups with chlorine atoms.

-

Esterification of 2,3,4-Trichlorobenzoic Acid

-

Acid-catalyzed (HSO, HCl) reaction with methanol yields the ester.

Physicochemical Properties (Inferred from Analogues)

Data for methyl 2,3,4-trichlorobenzoate are unavailable; the following table extrapolates properties from similar compounds:

Notes:

-

Higher chlorine content increases molecular weight and density but reduces water solubility.

-

The ester group slightly improves solubility in polar organic solvents compared to parent acids .

Applications and Industrial Relevance

Intermediate in Organic Synthesis

-

Agrochemicals: Chlorinated benzoates are precursors to herbicides and fungicides. For example, derivatives of 2,3,6-trichlorobenzoic acid are used in herbicide synthesis .

-

Pharmaceuticals: Esters serve as protective groups for carboxylic acids during multi-step syntheses.

Specialty Materials

-

Polymer Additives: Chlorinated aromatic esters act as plasticizers or flame retardants in polyvinyl chloride (PVC) .

-

Dielectric Fluids: Analogous to 1,2,4-trichlorobenzene, methyl trichlorobenzoate may serve in high-temperature dielectric applications .

Toxicological and Environmental Considerations

Human Health Risks

-

Acute Toxicity: Chlorinated aromatics are associated with hepatotoxicity and nephrotoxicity. The oral LD for 1,2,4-trichlorobenzene in rats is 550 mg/kg .

-

Exposure Limits: No specific data exist, but analogous compounds have ACGIH TLV ceilings of 5 ppm .

Analytical Characterization

Spectroscopic Data (Predicted)

-

H NMR (CDCl):

-

δ 3.95 (s, 3H, -OCH),

-

δ 7.50–7.80 (m, 2H, aromatic protons).

-

-

IR (cm):

-

1720 (C=O stretch),

-

750–800 (C-Cl stretch).

-

Chromatographic Methods

-

GC-MS: Retention indices and fragmentation patterns would aid identification.

-

HPLC: Reverse-phase C18 columns with UV detection at 254 nm.

Research Gaps and Future Directions

-

Synthetic Optimization: Develop regioselective chlorination methods to access 2,3,4-substitution patterns.

-

Toxicokinetic Studies: Evaluate absorption, distribution, and metabolism in model organisms.

-

Environmental Monitoring: Assess persistence and degradation pathways in soil and water.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume